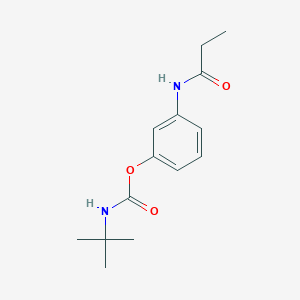
m-Propionamidophenyl tert-butylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
M-Propionamidophenyl tert-butylcarbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PTBC and is a white crystalline solid that is soluble in organic solvents.
Wirkmechanismus
PTBC acts as a reversible inhibitor of serine proteases by forming a covalent bond with the active site of the enzyme. This prevents the enzyme from binding to its substrate and carrying out its catalytic function.
Biochemische Und Physiologische Effekte
PTBC has been shown to have various biochemical and physiological effects. It has been reported to reduce the inflammation and oxidative stress associated with various diseases such as asthma, chronic obstructive pulmonary disease, and arthritis. Additionally, PTBC has been found to have anti-cancer properties and has been shown to inhibit the growth of various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using PTBC in lab experiments is its high specificity towards serine proteases, which allows for the selective inhibition of these enzymes. However, one limitation of using PTBC is its low solubility in aqueous solutions, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of PTBC in scientific research. One potential application is in the development of novel therapeutics for diseases that involve the dysregulation of serine proteases. Additionally, PTBC could be used as a tool to study the role of serine proteases in various physiological processes. Finally, there is potential for the development of new synthetic methods for PTBC that could improve its solubility and enhance its efficacy as an inhibitor of serine proteases.
Synthesemethoden
The synthesis of PTBC involves the reaction of m-nitroaniline with tert-butyl carbamate in the presence of a reducing agent such as iron powder. The resulting intermediate is then reacted with propionic anhydride to form PTBC.
Wissenschaftliche Forschungsanwendungen
PTBC has been widely used in scientific research as a potent inhibitor of serine proteases, which are enzymes that play a crucial role in various physiological processes. It has been shown to inhibit the activity of trypsin, chymotrypsin, and elastase, which are involved in the digestion of proteins.
Eigenschaften
CAS-Nummer |
17788-26-0 |
|---|---|
Produktname |
m-Propionamidophenyl tert-butylcarbamate |
Molekularformel |
C14H20N2O3 |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
[3-(propanoylamino)phenyl] N-tert-butylcarbamate |
InChI |
InChI=1S/C14H20N2O3/c1-5-12(17)15-10-7-6-8-11(9-10)19-13(18)16-14(2,3)4/h6-9H,5H2,1-4H3,(H,15,17)(H,16,18) |
InChI-Schlüssel |
INQDFAFCOWKYMG-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=CC=C1)OC(=O)NC(C)(C)C |
Kanonische SMILES |
CCC(=O)NC1=CC(=CC=C1)OC(=O)NC(C)(C)C |
Andere CAS-Nummern |
17788-26-0 |
Synonyme |
tert-Butylcarbamic acid 3-(propionylamino)phenyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



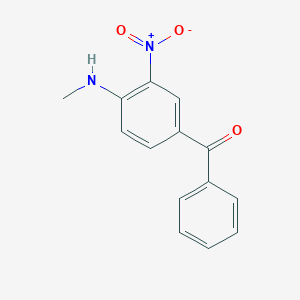

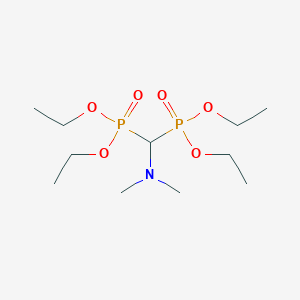
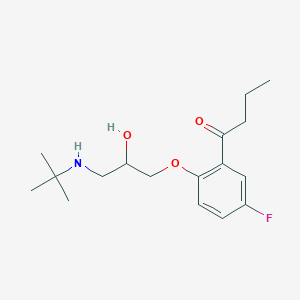
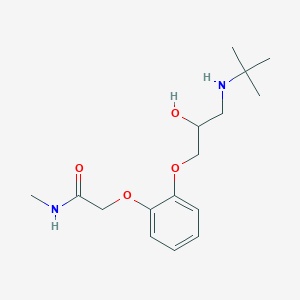
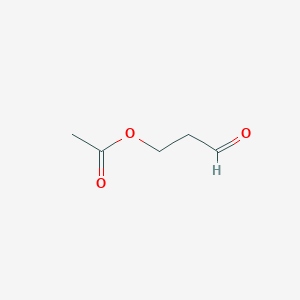
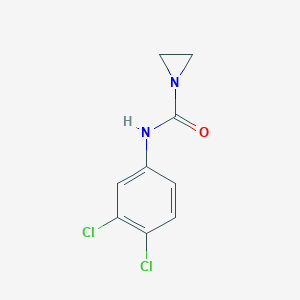
![Phenol, 4,4'-(1-methylethylidene)bis[2,6-bis[(dimethylamino)methyl]-](/img/structure/B107667.png)
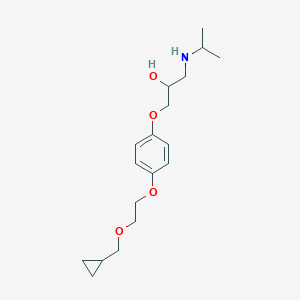
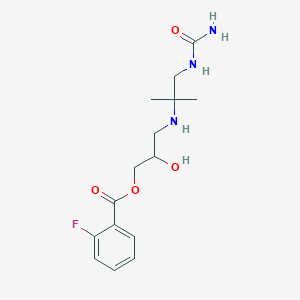
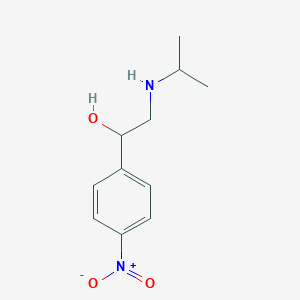
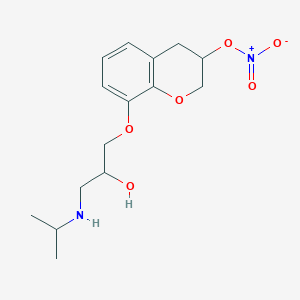
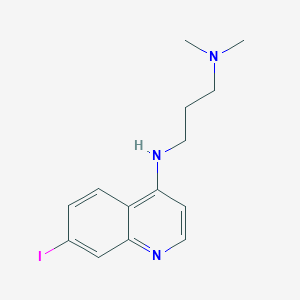
![[(3R,5S)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate](/img/structure/B107678.png)